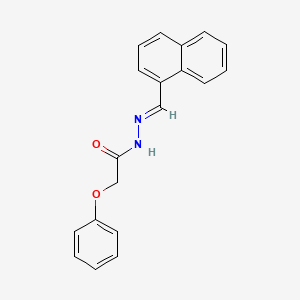

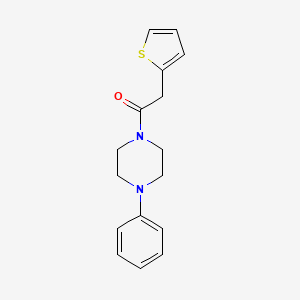

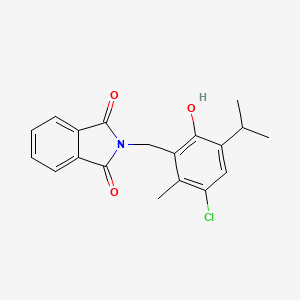

N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Schiff bases like N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide typically involves a condensation reaction. A related compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, was synthesized through the reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, showcasing the general approach for synthesizing such compounds (Yathirajan et al., 2007). These procedures typically result in compounds with nearly planar structures and specific crystal packing stabilized by hydrogen bonds.

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by planarity and the presence of intramolecular and intermolecular hydrogen bonding. For instance, the crystal structure of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide reveals a planar molecule with the C=N double bond in a trans configuration, with crystal packing stabilized by N-H...O hydrogen bonds forming chains along the crystal axis (Yathirajan et al., 2007).

科学的研究の応用

Functional Naphthalene Diimides

Naphthalene diimides (NDIs) are used in supramolecular chemistry, sensors, host-guest complexes for molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis. They also play a role in DNA intercalations for medicinal applications, artificial photosynthesis, and solar cell technology (Kobaisi et al., 2016).

Anticancer Properties

Certain derivatives of N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide have been synthesized and evaluated for their anticancer properties. For example, compounds synthesized using o-phenylenediamine and naphtene-1-acetic acid showed potential activity against breast cancer cell lines (Salahuddin et al., 2014).

Material Science and Supramolecular Chemistry

NDIs are significant in the fields of conducting thin films and molecular sensors, with applications in structure-function relationships in supramolecular ensembles and molecular wires (Bhosale et al., 2008).

Organic Electronic Devices

Naphthalene diimide (NDI) copolymers are used in organic electronic devices, particularly as n-type materials. They exhibit high electron mobilities and improved polymer crystallinity and macromolecular order (Durban et al., 2010).

Applications in Molecular Chemistry

Derivatives of N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide have been studied for their hydrogen bonding effects and potential in creating structurally distinct molecules with applications in molecular chemistry and materials science (Cao & Lu, 2009).

Molecular Assemblies and Mechanoluminescent Properties

Proton Transfer Studies

N-(2-Hydroxy-1-naphthylmethylene)aniline-type compounds, similar in structure to N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide, have been prepared and studied for their structural properties, showing significant proton transfer due to π-electron delocalization effects (Inabe et al., 1994).

作用機序

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a pharmaceutical, the mechanism would relate to how the compound interacts with biological systems. Without specific information on the intended use or biological activity, it’s difficult to predict the mechanism of action .

将来の方向性

特性

IUPAC Name |

N-[(E)-naphthalen-1-ylmethylideneamino]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-19(14-23-17-10-2-1-3-11-17)21-20-13-16-9-6-8-15-7-4-5-12-18(15)16/h1-13H,14H2,(H,21,22)/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVNWRADYAJNCE-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588992.png)

![5-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-furamide](/img/structure/B5589038.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5589040.png)

![2-methyl-4-(3-{[4-(4-pyridinyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5589062.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B5589077.png)

![4-ethyl-1-mercapto-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5589086.png)